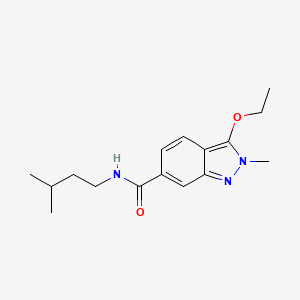![molecular formula C6H6N2 B13099602 3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 7490-58-6](/img/structure/B13099602.png)
3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diazabicyclo[420]octa-1,3,5-triene is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler precursors. One common method involves the reaction of a dihydroxyquinoline derivative with appropriate reagents to form the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bicyclic compounds, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its unique structure allows it to participate in specific chemical reactions that can modulate biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene include:
- 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
- 3,5-bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of nitrogen atoms within the bicyclic ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7490-58-6 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
3,4-diazabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C6H6N2/c1-2-6-4-8-7-3-5(1)6/h3-4H,1-2H2 |
InChI Key |
WRNJKULOBPDRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


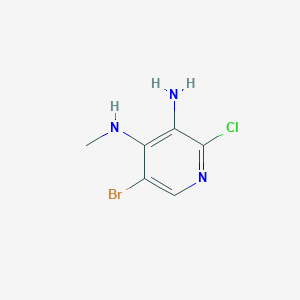
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
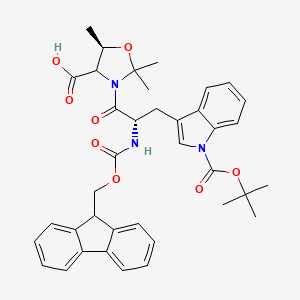

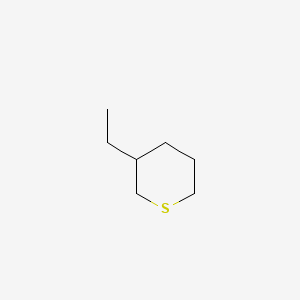
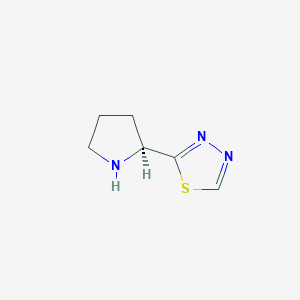

![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)

![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)
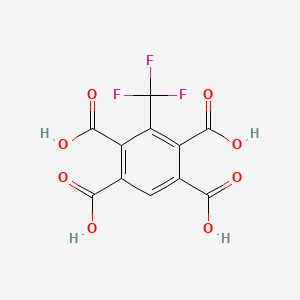
![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
